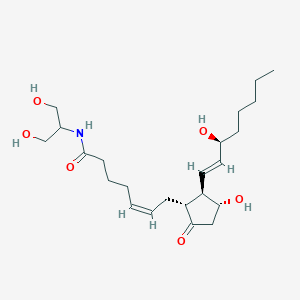

Prostaglandin E2 serinol amide

Description

Properties

IUPAC Name |

(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-20,22,25-27,29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOORAQHWWTUIP-HIGMCGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin E2 Serinol Amide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 serinol amide (PGE2-SA) is a stable synthetic analog of the endogenous lipid mediator Prostaglandin E2 2-glyceryl ester. Emerging research indicates that PGE2-SA exerts distinct biological effects through a novel signaling pathway, independent of the classical prostanoid receptors. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of PGE2-SA, focusing on its interaction with a putative G protein-coupled receptor and the subsequent downstream signaling cascade. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Prostaglandin E2 serinol amide (PGE2-SA) has garnered interest in the scientific community due to its unique biological activities. As a stable analog of an endocannabinoid-derived cyclooxygenase-2 (COX-2) metabolite, its mechanism of action provides insight into novel signaling pathways. This guide will explore the molecular interactions and cellular consequences of PGE2-SA activity, with a particular focus on the signaling cascade it initiates.

Core Mechanism of Action: A Novel G Protein-Coupled Receptor Pathway

The primary mechanism of action of this compound involves the activation of a putative novel G protein-coupled receptor (GPCR). This interaction initiates a well-defined intracellular signaling cascade, characterized by the mobilization of intracellular calcium and the activation of downstream protein kinases.[1] Current evidence suggests that this receptor is distinct from the known prostanoid EP receptors.

Receptor Binding and Activation

While the specific identity of the GPCR that binds PGE2-SA remains to be elucidated and is often referred to as a "putative" or "orphan" receptor, studies in murine macrophage-like RAW 264.7 cells and human non-small cell lung cancer H1819 cells have demonstrated that PGE2-SA acts as a potent agonist.[1] The binding of PGE2-SA to this receptor is thought to induce a conformational change, leading to the activation of heterotrimeric G proteins.

Downstream Signaling Cascade

The activation of the putative GPCR by PGE2-SA triggers a signaling cascade consistent with the involvement of Gq/i-type G proteins. This pathway culminates in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The key steps in this cascade are:

-

Phospholipase C (PLC) Activation: The activated G protein, likely from the Gq or Gi family, stimulates phospholipase Cβ (PLCβ).[1]

-

Inositol (B14025) 1,4,5-Trisphosphate (IP3) Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). Studies have shown an approximately twofold increase in IP3 levels in response to PGE2-SA.[1]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1]

-

Protein Kinase C (PKC) Activation: The increase in intracellular calcium, along with the presence of DAG, activates protein kinase C (PKC). A significant, approximately twentyfold activation of PKC has been observed.[1]

-

ERK1/2 Phosphorylation: Activated PKC, through a series of intermediate steps, leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), ERK1 and ERK2.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of this compound and related compounds.

Table 1: EC50 Values for Calcium Mobilization [1]

| Compound | Cell Line | EC50 (pM) |

| This compound (PGE2-SA) | RAW 264.7 | 1.6 ± 0.5 |

| This compound (PGE2-SA) | H1819 | 4.2 ± 1.2 |

| PGE2-glyceryl ester (PGE2-G) | RAW 264.7 | 1.0 ± 0.1 |

| PTD33 (PGE2 analog) | RAW 264.7 | 2.0 ± 0.6 |

| PTD33 (PGE2 analog) | H1819 | 6.0 ± 1.5 |

Table 2: Downstream Signaling Effects in RAW 264.7 Cells [1]

| Parameter | Fold Increase Over Basal |

| Inositol 1,4,5-Trisphosphate (IP3) Levels | ~2 |

| Protein Kinase C (PKC) Activity | ~20 |

Note: More precise quantitative data for IP3 levels and PKC activation, as well as for ERK1/2 phosphorylation, are not currently available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the general methodologies used in the key experiments cited.

Cell Culture

-

RAW 264.7 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

H1819 Cells: Cultured in RPMI-1640 medium containing 10% FBS and antibiotics.

-

Culture Conditions: Cells are typically maintained at 37°C in a humidified atmosphere of 5% CO2.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration upon agonist stimulation.

-

Cell Seeding: Plate cells in a 96-well plate and grow to a suitable confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Wash: Gently wash the cells to remove excess dye.

-

Agonist Addition: Use an automated liquid handling system or a multi-channel pipette to add varying concentrations of PGE2-SA to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Inositol 1,4,5-Trisphosphate (IP3) Assay

This assay quantifies the amount of IP3 produced by cells following stimulation.

-

Cell Stimulation: Treat cultured cells with PGE2-SA or a vehicle control for a short period.

-

Lysis: Stop the reaction and lyse the cells using a suitable lysis buffer.

-

IP3 Measurement: Use a commercially available IP3 competitive binding assay kit. This typically involves incubating the cell lysate with a known amount of labeled IP3 and an IP3 binding protein.

-

Detection: Measure the signal (e.g., radioactivity or fluorescence) to determine the amount of unlabeled IP3 from the cell lysate that has competed for binding.

-

Quantification: Calculate the concentration of IP3 based on a standard curve.

Protein Kinase C (PKC) Activity Assay

This assay measures the enzymatic activity of PKC.

-

Cell Treatment and Fractionation: Treat cells with PGE2-SA. Subsequently, lyse the cells and separate the membrane and cytosolic fractions by centrifugation.

-

PKC Immunoprecipitation: Immunoprecipitate PKC from the fractions using a specific antibody.

-

Kinase Reaction: Incubate the immunoprecipitated PKC with a specific substrate peptide, ATP (often radiolabeled [γ-32P]ATP), and necessary cofactors.

-

Substrate Phosphorylation Measurement: Quantify the amount of phosphorylated substrate, for example, by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

ERK1/2 Phosphorylation (Western Blot)

This method detects the phosphorylated (activated) form of ERK1/2.

-

Cell Stimulation and Lysis: Treat cells with PGE2-SA for various time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of p-ERK1/2.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental processes described in this guide.

Caption: PGE2-SA Signaling Pathway.

Caption: General Experimental Workflow.

Conclusion and Future Directions

This compound initiates a distinct signaling cascade through a putative novel GPCR, leading to calcium mobilization and the activation of the PKC-ERK pathway. The high potency of PGE2-SA, particularly in inducing calcium mobilization at picomolar concentrations, underscores its potential as a valuable tool for studying this novel signaling pathway.

Future research should be directed towards several key areas:

-

Receptor Identification: The foremost priority is the identification and characterization of the orphan GPCR that binds PGE2-SA. This will be instrumental in understanding its physiological and pathological roles.

-

Quantitative Analysis: Further quantitative studies are needed to precisely determine the dose-response relationships for IP3 production, PKC activation, and ERK1/2 phosphorylation in response to PGE2-SA.

-

Receptor Binding Studies: Radioligand binding assays are required to determine the affinity (Kd, Ki) of PGE2-SA for its receptor, which will aid in the development of more selective pharmacological tools.

-

In Vivo Studies: Investigating the effects of PGE2-SA in preclinical in vivo models will be crucial to elucidate its physiological functions and therapeutic potential.

This technical guide provides a comprehensive summary of the current knowledge on the mechanism of action of this compound. It is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into this intriguing signaling molecule.

References

An In-depth Technical Guide to the Synthesis of Prostaglandin E2 Serinol Amide

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

The synthesis of Prostaglandin (B15479496) E2 serinol amide from its parent compound, Prostaglandin E2, is predicated on the formation of an amide bond between the carboxylic acid of PGE2 and the primary amine of serinol (2-amino-1,3-propanediol). Due to the presence of multiple hydroxyl groups on both the PGE2 molecule and serinol, a protecting group strategy is essential to ensure chemoselectivity. The proposed synthetic route involves four key stages:

-

Protection of Hydroxyl Groups: The C-11 and C-15 secondary hydroxyl groups of Prostaglandin E2 are protected as silyl (B83357) ethers to prevent their interference in the subsequent amide coupling reaction.

-

Amide Coupling: The carboxylic acid of the protected PGE2 is activated and coupled with serinol, which also has its hydroxyl groups protected.

-

Deprotection: The silyl protecting groups are removed from the hydroxyl functionalities on both the prostaglandin backbone and the serinol moiety to yield the final product.

-

Purification: The final compound is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Experimental Protocols

The following protocols are based on standard procedures for similar transformations in prostaglandin synthesis.

Protection of Prostaglandin E2 Hydroxyl Groups

Objective: To protect the C-11 and C-15 hydroxyl groups of PGE2 as tert-butyldimethylsilyl (TBS) ethers.

Methodology:

-

Prostaglandin E2 (1 equivalent) is dissolved in anhydrous N,N-dimethylformamide (DMF).

-

Imidazole (2.5 equivalents) is added to the solution, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 equivalents).

-

The reaction mixture is stirred at room temperature for 12-16 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Upon completion (monitored by thin-layer chromatography), the reaction is quenched with water and the product is extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product, 11,15-bis(O-tert-butyldimethylsilyl) Prostaglandin E2, is purified by silica (B1680970) gel column chromatography.

Amide Coupling with Protected Serinol

Objective: To couple the protected PGE2 with a protected form of serinol. For this, we will assume the use of commercially available (2,2-dimethyl-1,3-dioxan-5-yl)methanamine (B2703100), a protected form of serinol.

Methodology:

-

The protected Prostaglandin E2 from step 2.1 (1 equivalent) is dissolved in anhydrous dichloromethane (B109758) (DCM).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) and N-hydroxybenzotriazole (HOBt, 1.2 equivalents) are added to the solution, and the mixture is stirred for 15 minutes at 0°C.

-

A solution of (2,2-dimethyl-1,3-dioxan-5-yl)methanamine (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents) in anhydrous DCM is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 18-24 hours.

-

The reaction is monitored for completion by TLC. Once complete, the mixture is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the fully protected PGE2 serinol amide derivative.

Deprotection of Silyl Ethers and Acetonide

Objective: To remove the TBS and acetonide protecting groups to yield the final Prostaglandin E2 serinol amide.

Methodology:

-

The fully protected product from step 2.2 is dissolved in a solution of tetrahydrofuran (B95107) (THF).

-

Tetrabutylammonium fluoride (B91410) (TBAF, 1M in THF, 3 equivalents) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 8-12 hours.

-

To remove the acetonide, an acidic workup is performed by adding a mild acid, such as a solution of acetic acid in water, and stirring for an additional 2-4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification of this compound

Objective: To purify the final product to a high degree of purity.

Methodology:

-

The crude product from step 2.3 is dissolved in a minimal amount of the mobile phase.

-

Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

A gradient elution system, typically with acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid), is employed.

-

Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure (lyophilization is often preferred) to yield the final this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields for analogous reactions in prostaglandin chemistry and should be considered as targets for optimization.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Protection | TBDMSCl, Imidazole | DMF | 14 | RT | 90 |

| 2 | Amide Coupling | EDC, HOBt | DCM | 20 | RT | 85 |

| 3 | Deprotection | TBAF, Acetic Acid | THF/H₂O | 10 | RT | 80 |

| 4 | Purification | - | - | - | - | 95 |

| Overall | ~65 |

Table 2: Characterization Data of this compound

| Analysis | Expected Result |

| Molecular Formula | C₂₃H₃₉NO₆ |

| Molecular Weight | 425.56 g/mol |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the prostaglandin backbone and the serinol amide moiety. |

| ¹³C NMR | Approximately 23 distinct carbon signals corresponding to the proposed structure. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 426.28 |

| Purity (HPLC) | >98% |

Mandatory Visualizations

Synthesis Pathway Workflow

Caption: Overall workflow for the synthesis of this compound.

Logic of the Protective Group Strategy

The Biological Activity of PGE2 Serinol Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) serinol amide is a synthetic, stable analog of Prostaglandin E2 2-glyceryl ester (PGE2-G). PGE2-G is an endogenous product derived from the cyclooxygenase-2 (COX-2) mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Due to the inherent instability of PGE2-G, which can rapidly isomerize or hydrolyze, PGE2 serinol amide was developed as a research tool to investigate the biological functions of this emerging class of lipid mediators. This document provides a comprehensive overview of the known biological activities of PGE2 serinol amide, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Biological Data

The primary reported biological activity of PGE2 serinol amide is the mobilization of intracellular calcium.[1] However, its activity in other assays related to the canonical effects of PGE2 is limited, largely because it is resistant to hydrolysis to PGE2.[2]

| Assay | Cell Line/System | Parameter | Value | Reference |

| Calcium Mobilization | RAW 264.7 (murine macrophage-like) | Activity | Concentration-dependent increase | [1] |

| Calcium Mobilization | H1819 (human non-small cell lung cancer) | Concentration for Max. Response | 100 pM - 1 nM | [1] |

| Inhibition of Neutrophil Functions (Leukotriene B4 biosynthesis, superoxide (B77818) production, migration, antimicrobial peptide release) | Human Neutrophils | Activity | Inactive | [2] |

| Hydrolysis of [3H]2-oleoylglycerol | N/A | Activity | Weak inhibitor |

Note: While a precise EC50 value for calcium mobilization by PGE2 serinol amide has not been explicitly reported in the primary literature, the study by Richie-Jannetta et al. (2010) demonstrated a clear concentration-dependent effect, with maximal stimulation observed in the picomolar to low nanomolar range.[1]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is based on the methodology described by Richie-Jannetta et al. (2010) for assessing the effect of PGE2 serinol amide on intracellular calcium levels.[1]

1. Cell Culture and Plating:

- Murine macrophage-like cells (RAW 264.7) or human non-small cell lung cancer cells (H1819) are maintained in appropriate culture medium (e.g., DMEM or RPMI with 5-10% FBS).

- Cells are seeded into 96-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

- Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

- The cell culture medium is removed from the wells.

- Cells are loaded with a calcium-sensitive fluorescent dye. The FLIPR Calcium 3 Assay Kit (Molecular Devices) is cited in the reference literature.

- The dye is prepared according to the manufacturer's instructions, typically in a buffered salt solution (e.g., Hanks Buffered Salt Solution - HBSS) containing probenecid (B1678239) (e.g., 2.5 mM) to prevent dye leakage from the cells.

- The dye solution is added to each well, and the plate is incubated for a specified time (e.g., 1 hour) at 37°C.

3. Compound Preparation and Addition:

- PGE2 serinol amide is serially diluted in the assay buffer to achieve a range of final concentrations for generating a dose-response curve (e.g., from 0.1 pM to 100 nM).

- The assay plate is placed into a fluorescence imaging plate reader (e.g., FlexStation or FLIPR).

4. Data Acquisition and Analysis:

- A baseline fluorescence reading is taken for a short period (e.g., 20 seconds).

- The automated liquid handling system of the plate reader adds the PGE2 serinol amide dilutions to the respective wells.

- Fluorescence is measured continuously at short intervals (e.g., every 1.52 seconds) for a period of several minutes (e.g., 3 minutes) to capture the transient calcium flux. Excitation is typically around 488 nm and emission is recorded around 525 nm.

- The change in fluorescence intensity over time is recorded. Data is often expressed as Relative Fluorescence Units (RFU) or as a fold increase over baseline.

- The maximum fluorescence signal for each concentration is used to plot a dose-response curve, from which parameters like EC50 can be determined if the data permits.

Signaling Pathways and Visualizations

The available evidence suggests that PGE2 serinol amide acts through a novel G protein-coupled receptor (GPCR) that is distinct from the canonical PGE2 receptors (EP1-4). This putative receptor is coupled to the Gq signaling pathway, leading to the activation of Phospholipase C (PLC) and subsequent downstream events.

Putative Signaling Pathway for PGE2 Serinol Amide

Caption: Putative Gq-coupled signaling pathway for PGE2 serinol amide.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for assessing PGE2 serinol amide-induced calcium mobilization.

Logical Relationship of PGE2 Serinol Amide vs. PGE2 Effects

Caption: Contrasting biological activities of PGE2 serinol amide and PGE2.

Conclusion

PGE2 serinol amide is a valuable pharmacological tool whose primary characterized activity is the induction of intracellular calcium mobilization in specific cell types, such as RAW 264.7 macrophages.[1] This action is mediated through a putative novel Gq-coupled receptor and occurs independently of hydrolysis to PGE2. Its resistance to hydrolysis renders it inactive in assays where the biological effect is dependent on the formation of PGE2 and subsequent activation of canonical EP receptors.[2] For researchers investigating the signaling pathways of endocannabinoid metabolites, PGE2 serinol amide serves as a specific probe for a novel signaling axis, distinct from that of classical prostaglandins. Further research is required to identify the specific receptor for PGE2 serinol amide and to explore its potential physiological and pathophysiological roles in vivo.

References

Prostaglandin E2 Serinol Amide: A Technical Guide to its Discovery, Origin, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 serinol amide (PGE2-SA) is a synthetic and stable analog of the endogenous lipid mediator, Prostaglandin E2 2-glyceryl ester (PGE2-G). The discovery of PGE2-SA is intrinsically linked to the exploration of the endocannabinoid system and its metabolic pathways. Specifically, it emerged from studies on the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme. This process generates a class of bioactive lipids known as prostaglandin glycerol (B35011) esters (PG-Gs), which are often unstable. PGE2-SA was developed as a research tool to investigate the biological activities of the labile PGE2-G. While the full spectrum of its biological functions is still under investigation, PGE2-SA, mirroring the actions of PGE2-G, has been shown to elicit distinct cellular signaling events, independent of the classical prostaglandin E2 (PGE2) receptors. This guide provides an in-depth overview of the discovery, origin, and known biological activities of PGE2-SA, including available quantitative data, experimental protocols, and signaling pathways.

Discovery and Origin

The existence of Prostaglandin E2 serinol amide (PGE2-SA) is a direct result of investigations into the metabolic fate of the endocannabinoid 2-arachidonoylglycerol (2-AG).

The Endocannabinoid Connection

The endocannabinoid system, a key player in neuromodulation and physiological regulation, relies on endogenous ligands such as 2-AG. Research in the early 2000s revealed that 2-AG is not only a ligand for cannabinoid receptors but also a substrate for cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammation and prostaglandin synthesis.[1]

COX-2-Mediated Metabolism of 2-AG

The action of COX-2 on 2-AG leads to the formation of a novel class of lipid mediators called prostaglandin glycerol esters (PG-Gs).[1] This metabolic conversion represents a significant intersection between the endocannabinoid and eicosanoid signaling pathways. PGE2-glyceryl ester (PGE2-G) is a major product of this pathway.[2]

The Advent of a Stable Analog

A primary challenge in studying the biological effects of PGE2-G is its inherent instability. To overcome this, researchers synthesized this compound (PGE2-SA), a more stable analog that resists hydrolysis.[3][4] This has allowed for more reliable and reproducible experimental investigations into the functional roles of this class of molecules. PGE2-SA is therefore not a naturally occurring compound but a crucial tool for biomedical research.[5][6]

Quantitative Data

Quantitative data on the specific biological activities of PGE2-SA is limited in the public domain. However, studies on both PGE2-SA and its parent compound, PGE2-G, provide valuable insights.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| PGE2-G | RAW 264.7 | Calcium Mobilization | EC50 | 1.0 pM (SEM = 0.1 pM, n = 8) | [7][8] |

| PGE2-SA | RAW 264.7 | Calcium Mobilization | - | Concentration-dependent increase | [4] |

| PGE2-SA | H1819 | Calcium Mobilization | - | Concentration-dependent increase (0.1 pM to 1 µM) | [4] |

| PGE2-G | RAW 264.7 | Inositol (B14025) 1,4,5-Trisphosphate (IP3) Production | - | ~2-fold increase | [4] |

| PGE2-SA | RAW 264.7 | Inositol 1,4,5-Trisphosphate (IP3) Production | - | ~2-fold increase | [4] |

| PGE2-G | RAW 264.7 | Protein Kinase C (PKC) Activation | - | ~21-fold increase at 50 nM | [4][7][8] |

| PGE2-SA | RAW 264.7 | Protein Kinase C (PKC) Activation | - | ~20-fold increase | [4] |

| PGE2-G | RAW 264.7 | ERK1/2 Phosphorylation | - | Concentration-dependent increase | [9] |

| PGE2-SA | RAW 264.7 | ERK1/2 Phosphorylation | - | Stimulates phosphorylation | [4] |

Experimental Protocols

Calcium Mobilization Assay in RAW 264.7 Cells

This protocol is adapted from studies investigating the effects of PGE2-G and its analogs on intracellular calcium levels.[4][7][8]

Objective: To measure the ability of PGE2-SA to induce intracellular calcium mobilization in a murine macrophage-like cell line.

Materials:

-

RAW 264.7 cells

-

35-mm poly(D)-lysine-coated MatTek dishes

-

Fluo-4-AM (0.5 µM)

-

Pluronic F127 (0.01%)

-

Probenecid (B1678239) (2.5 mM)

-

Serum-free DMEM

-

Modified Tyrode's solution (150 mM NaCl, 6 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM Hepes, pH 7.4)

-

PGE2-SA stock solution (in DMSO)

-

Leica DM-IRB inverted fluorescence microscope with an Omega bandpass XF100 filter

Procedure:

-

Plate RAW 264.7 cells on 35-mm poly(D)-lysine-coated MatTek dishes.

-

Load cells with 0.5 µM Fluo-4-AM, 0.01% Pluronic F127, and 2.5 mM probenecid in serum-free DMEM for 40 minutes at 37°C.

-

Wash the cells three times with modified Tyrode's solution.

-

Incubate the cells in modified Tyrode's solution containing 2.5 mM probenecid for 30 minutes.

-

Place the dish on the microscope stage and add 1.75 ml of Tyrode's solution containing 2.5 mM probenecid.

-

Prepare dilutions of PGE2-SA in Tyrode's solution.

-

Add 0.25 ml of the PGE2-SA solution to the dish to achieve the final desired concentration.

-

Capture fluorescence images at specified time intervals to monitor changes in intracellular calcium levels.

NF-κB Activity Assay in RAW 264.7 Cells

This protocol is based on experiments assessing the immunomodulatory effects of PGE2-G.[10]

Objective: To determine the effect of PGE2-SA on NF-κB activity.

Materials:

-

RAW 264.7 cells

-

SRE-Luciferase and CMV-Renilla luciferase reporter constructs

-

Transfection reagent

-

Serum-free cell culture medium

-

PGE2-SA stock solution

-

Dual-Luciferase Assay kit (Promega)

-

Luminometer

Procedure:

-

Co-transfect RAW 264.7 cells with SRE-Luciferase and CMV-Renilla luciferase constructs.

-

After 24 hours, replace the medium with serum-free medium and culture for another 24 hours.

-

Treat the cells with varying concentrations of PGE2-SA for 6 hours.

-

Lyse the cells and measure the luciferase activity using the Dual-Luciferase Assay kit according to the manufacturer's instructions.

-

Normalize the SRE-driven luciferase expression to the CMV-driven Renilla luciferase expression.

-

Calculate the fold induction of NF-κB activity relative to vehicle-treated control cells.

Signaling Pathways

The signaling cascade initiated by PGE2-SA appears to be distinct from that of classical PGE2. While PGE2 acts through its known EP receptors, PGE2-SA and PGE2-G are thought to activate a novel, yet to be fully characterized, G protein-coupled receptor (GPCR).[4][11]

Proposed Signaling Cascade of PGE2-SA/PGE2-G

Based on experimental evidence, the binding of PGE2-SA or PGE2-G to its putative GPCR initiates a signaling cascade involving Gq/11 proteins.[4] This leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC). Downstream of PKC, the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) has been observed.[9]

Caption: Proposed signaling pathway for PGE2 Serinol Amide.

Biosynthetic Pathway of the Natural Analog PGE2-G

The origin of PGE2-SA as a stable analog is best understood by visualizing the metabolic pathway of its natural counterpart, PGE2-G.

Caption: Biosynthesis of PGE2-Glyceryl Ester.

Implications for Drug Development and Future Research

The discovery of a distinct signaling pathway for PG-Gs, investigated using stable analogs like PGE2-SA, opens new avenues for therapeutic intervention.

-

Novel Therapeutic Targets: The putative GPCR for PGE2-SA represents a novel drug target. Modulating this receptor could offer a more specific approach to treating inflammatory conditions compared to broad-spectrum COX inhibitors, potentially avoiding some of their side effects.

-

Understanding Inflammation: The COX-2-mediated metabolism of 2-AG to pro-inflammatory PG-Gs suggests a complex role for the endocannabinoid system in inflammation.[12] Further research with PGE2-SA can help dissect the contribution of this pathway to various inflammatory diseases.

-

Neuroinflammation: PGE2-G has been shown to enhance excitatory glutamatergic synaptic transmission and induce neurotoxicity, suggesting a role in neuroinflammation.[2] PGE2-SA could be a valuable tool to further explore these mechanisms and their implications in neurodegenerative diseases.

Future research should focus on the definitive identification and characterization of the PGE2-SA/PGE2-G receptor, a more comprehensive profiling of its downstream signaling pathways, and an in-depth evaluation of its physiological and pathophysiological roles in various disease models. The development of selective agonists and antagonists for this putative receptor will be crucial for translating these basic research findings into novel therapeutic strategies.

References

- 1. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX-2 oxidative metabolite of endocannabinoid 2-AG enhances excitatory glutamatergic synaptic transmission and induces neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Endocannabinoid Metabolite Prostaglandin E2 (PGE2)-Glycerol Inhibits Human Neutrophil Functions: Involvement of Its Hydrolysis into PGE2 and EP Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2α glyceryl esters in RAW 264.7 cells and H1819 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. The glyceryl ester of prostaglandin E2 mobilizes calcium and activates signal transduction in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 glycerol ester, an endogenous COX-2 metabolite of 2-arachidonoylglycerol, induces hyperalgesia and modulates NFkappaB activity [pubmed.ncbi.nlm.nih.gov]

- 11. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2alpha glyceryl esters in RAW 264.7 cells and H1819 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Prostaglandin E2 (PGE2)

A Note on Nomenclature: The compound "PGE2-SA" is not a standard or widely recognized chemical designation in scientific literature. It is presumed that the intended subject of this guide is the well-characterized and biologically significant lipid mediator, Prostaglandin (B15479496) E2 (PGE2). This document will, therefore, provide a comprehensive overview of the chemical structure, properties, and biological signaling of PGE2.

Chemical Structure and Properties

Prostaglandin E2 is a member of the eicosanoid family of signaling molecules, derived from the enzymatic oxidation of arachidonic acid. Its chemical structure consists of a 20-carbon skeleton with a five-membered ring.[1]

IUPAC Name: (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid[1]

Synonyms: Dinoprostone, PGE2[1][2]

The key structural features include a cyclopentanone (B42830) ring, two hydroxyl groups at positions 11 and 15, and a carboxylic acid group. These functional groups are crucial for its biological activity and interaction with its receptors.

Table 1: Physicochemical Properties of Prostaglandin E2

| Property | Value | Reference |

| CAS Number | 363-24-6 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₃₂O₅ | [1][2][3][5] |

| Molecular Weight | 352.47 g/mol | [3][5] |

| Appearance | White to pale yellowish-cream powder | [3] |

| Melting Point | 66-68 °C | [3] |

| Solubility | Soluble in DMSO (>100 mg/mL), ethanol (B145695) (>100 mg/mL), chloroform (B151607), and ethyl acetate. Slightly soluble in water. | [2][3][6] |

| Storage Temperature | -20°C | [3][6] |

| Purity | ≥98% | [5] |

Biosynthesis of Prostaglandin E2

The synthesis of PGE2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES).

Caption: Biosynthesis of Prostaglandin E2 from membrane phospholipids.

Mechanism of Action and Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] These receptors are distributed in various tissues and, upon activation, trigger different intracellular signaling cascades.

-

EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

-

EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

The differential expression of these receptors and their distinct signaling pathways account for the multifaceted and sometimes opposing physiological roles of PGE2.

PGE2 Signaling Pathways

Caption: Simplified signaling pathways of Prostaglandin E2 via its four receptor subtypes.

Experimental Protocols

Quantification of PGE2 by Enzyme-Linked Immunosorbent Assay (ELISA)

The quantification of PGE2 in biological samples is commonly performed using a competitive ELISA. This method is based on the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a specific antibody.

Materials:

-

PGE2 ELISA Kit (containing pre-coated microplate, PGE2 standard, biotinylated PGE2, streptavidin-HRP, wash buffer, substrate, and stop solution)[7][8]

-

Microplate reader capable of measuring absorbance at 450 nm[8]

-

Precision pipettes and tips[8]

-

Deionized or distilled water

-

Orbital shaker[8]

General Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific ELISA kit manual. This typically involves reconstituting lyophilized components and preparing a standard curve by serial dilution of the PGE2 standard.[9]

-

Sample Incubation: Add a defined volume of standards and samples to the appropriate wells of the antibody-coated microplate.[7][8]

-

Competitive Binding: Add the enzyme-conjugated PGE2 to each well. Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature on an orbital shaker to allow for competitive binding.[7][8]

-

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.[7][8]

-

Substrate Addition: Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[7][8]

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[7][8]

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.[8]

-

Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

Workflow for PGE2 ELISA

Caption: General workflow for a competitive ELISA to quantify PGE2.

Sample Preparation for PGE2 Analysis

Proper sample collection and preparation are critical for accurate PGE2 quantification.

-

Cell Culture Supernatants: Collect the supernatant and centrifuge to remove cellular debris. The supernatant can be assayed directly or stored at -80°C.[10]

-

Serum: Collect blood in a serum separator tube and allow it to clot. Centrifuge to separate the serum. Assay immediately or store at -80°C.[7]

-

Plasma: Collect blood with an anticoagulant (EDTA or heparin). Centrifuge to separate the plasma. Assay immediately or store at -80°C.[7]

-

Tissue Homogenates: Homogenize the tissue in a suitable buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant for analysis.[10]

Synthesis and Purification of PGE2

The enzymatic synthesis of PGE2 can be achieved using extracts from sheep seminal vesicles, which are a rich source of the necessary enzymes.[11]

General Protocol for Enzymatic Synthesis:

-

Prepare an enzyme extract from sheep seminal vesicular glands.

-

Incubate the enzyme extract with arachidonic acid in the presence of cofactors such as glutathione.

-

Monitor the reaction for the production of PGE2.

Purification: A common purification method involves dialysis of the reaction mixture at a basic pH (e.g., pH 8), followed by extraction of the dialysate with an organic solvent like chloroform at an acidic pH (e.g., pH 3).[11] Further purification can be achieved using chromatographic techniques.

Biological Roles and Therapeutic Relevance

PGE2 is involved in a wide array of physiological and pathological processes, including:

-

Inflammation: Acts as a key mediator of inflammation, contributing to redness, swelling, pain, and fever.

-

Pain: Sensitizes peripheral nerve endings to painful stimuli.

-

Reproduction: Plays a crucial role in ovulation, fertilization, and labor.[2]

-

Gastrointestinal Tract: Protects the gastric mucosa from damage.

-

Kidney Function: Regulates renal blood flow and salt and water balance.

-

Cancer: Can promote tumor growth and progression.

Due to its significant involvement in these processes, the PGE2 pathway is a major target for therapeutic intervention. Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, exert their effects by inhibiting the COX enzymes, thereby reducing the production of PGE2.

References

- 1. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostaglandin E2 | 363-24-6 [chemicalbook.com]

- 4. CAS 363-24-6: Prostaglandin E2 | CymitQuimica [cymitquimica.com]

- 5. stemcell.com [stemcell.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. elkbiotech.com [elkbiotech.com]

- 8. raybiotech.com [raybiotech.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PGE2 Serinol Amide in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 serinol amide (PGE2-SA) is a synthetic, stable analog of Prostaglandin E2 2-glyceryl ester (PGE2-G), an endogenous metabolite of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) formed via the cyclooxygenase-2 (COX-2) pathway.[1][2] While the endocannabinoid system (ECS) is primarily understood through the actions of anandamide (B1667382) (AEA) and 2-AG on cannabinoid receptors (CB1 and CB2) and their metabolic enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), emerging evidence suggests a more complex regulatory network involving downstream metabolites. This guide provides an in-depth technical overview of the current understanding of PGE2 serinol amide's role within this system, focusing on its biochemical interactions, signaling pathways, and the experimental methodologies used for its characterization.

Biochemical Interactions and Quantitative Data

Direct quantitative data on the interaction of PGE2 serinol amide with the primary components of the endocannabinoid system (FAAH, MAGL, CB1, and CB2) is limited. However, studies on PGE2-SA and related compounds provide insights into its potential activities. The available data is summarized below.

Table 1: Inhibitory Activity of PGE2 Serinol Amide and Related Compounds on Endocannabinoid Hydrolases

| Compound | Target Enzyme | Substrate | IC50 Value | Source(s) |

| PGE2 Serinol Amide | Monoacylglycerol Lipase (MAGL) | [3H]2-oleoylglycerol | Weak inhibitor (quantitative value not provided) | [3] |

| Arachidonoyl serinol | Monoacylglycerol Lipase (MAGL) | Not specified | 73 µM | [4] |

Table 2: Receptor Activation by PGE2 Serinol Amide

| Compound | Receptor Target | Assay Type | Parameter | Value | Source(s) |

| PGE2 Serinol Amide | Prostanoid EP3 Receptor | Functional Assay | EC50 | ~500 nM | [5] |

| PGE2 Serinol Amide | Other Prostanoid Receptors (EP1, EP2, EP4, DP, FP, IP, TP) | Functional Assay | EC50 | Inactive | [5] |

Signaling Pathways and Metabolic Fate

PGE2 serinol amide's role is intrinsically linked to the metabolic pathway of its parent compound, 2-AG. The conversion of 2-AG by COX-2 represents a significant branch from the canonical endocannabinoid signaling pathway, leading to the formation of bioactive prostaglandin glyceryl esters.

As depicted, 2-AG can either be hydrolyzed by MAGL to arachidonic acid (which can then be converted to prostaglandins) or directly activate cannabinoid receptors. Alternatively, COX-2 can oxygenate 2-AG to form PGE2-G.[6][7] PGE2 serinol amide, as a stable analog, is used experimentally to probe the functions of PGE2-G, which has been shown to induce hyperalgesia and modulate NFκB activity.[8] The effects of PGE2-G and its analogs appear to be mediated, at least in part, through the EP3 receptor and potentially other G protein-coupled receptors like P2Y6.[5][9]

Experimental Protocols

The characterization of PGE2 serinol amide and its role in the endocannabinoid system relies on a variety of in vitro and in vivo experimental procedures.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay is used to determine the inhibitory potential of a compound against the hydrolysis of a MAGL substrate.

Methodology:

-

Enzyme Preparation: Recombinant human or rodent MAGL is purified and prepared in a suitable assay buffer.

-

Inhibitor Preparation: PGE2 serinol amide is dissolved in a vehicle (e.g., DMSO) and serially diluted to a range of concentrations.

-

Incubation: The enzyme is pre-incubated with the inhibitor or vehicle for a defined period at a specific temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, such as [3H]2-oleoylglycerol.

-

Reaction Termination: After a set time, the reaction is stopped, often by acidification.

-

Product Quantification: The radiolabeled product (e.g., [3H]glycerol) is separated from the unreacted substrate (e.g., by liquid-liquid extraction) and quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[3]

Radioligand Binding Assay for Cannabinoid Receptors

This assay determines the binding affinity of a compound for CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human or rodent CB1 or CB2 receptors are prepared.

-

Reagent Preparation: The test compound (PGE2 serinol amide) is serially diluted. A high-affinity radioligand (e.g., [³H]CP-55,940) is prepared at a fixed concentration. A non-labeled ligand at a high concentration is used to determine non-specific binding.

-

Incubation: The membranes, radioligand, and either the test compound, vehicle (for total binding), or non-labeled ligand (for non-specific binding) are incubated together.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined from a competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[10][11]

Quantification of Endocannabinoids by LC-MS/MS

To assess the in vivo or in situ effects of a compound on endocannabinoid levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

Methodology:

-

Sample Collection: Biological samples (e.g., brain tissue, plasma) are collected and immediately processed or flash-frozen to prevent enzymatic degradation of endocannabinoids.

-

Lipid Extraction: Lipids, including AEA and 2-AG, are extracted from the homogenized tissue or plasma using a solvent system (e.g., toluene (B28343) or ethyl acetate). Deuterated internal standards are added to correct for extraction efficiency and matrix effects.[12]

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatograph to separate the different lipid species.

-

Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.[13][14]

-

Data Analysis: The concentrations of AEA and 2-AG are determined by comparing the peak areas of the endogenous lipids to those of the internal standards.

Conclusion

PGE2 serinol amide serves as a valuable pharmacological tool to investigate the non-canonical pathways of the endocannabinoid system. While it does not appear to be a potent direct inhibitor of FAAH or MAGL, its identity as a stable analog of the 2-AG metabolite, PGE2-G, positions it as a key molecule for understanding the physiological and pathological roles of the COX-2-mediated endocannabinoid metabolism. Its weak interaction with MAGL and agonist activity at the EP3 receptor suggest a complex pharmacological profile that diverges from classical cannabinoid ligands. Future research focusing on the specific receptor systems mediating the effects of PGE2-G and its analogs, as well as their impact on endocannabinoid tone in vivo, will be crucial for elucidating the full spectrum of this signaling pathway in health and disease. Drug development professionals may consider this pathway as a novel target for therapeutic intervention in conditions where both the endocannabinoid and eicosanoid systems are dysregulated, such as in neuroinflammation and chronic pain.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Prostaglandin E2-Glyceryl Ester: In Vivo Evidence for a Distinct Pharmacological Identity from Intraocular Pressure Studies | Semantic Scholar [semanticscholar.org]

- 6. Oxygenation of the endocannabinoid, 2-arachidonylglycerol, to glyceryl prostaglandins by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 glycerol ester, an endogenous COX-2 metabolite of 2-arachidonoylglycerol, induces hyperalgesia and modulates NFκB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 glycerol ester, an endogenous COX-2 metabolite of 2-arachidonoylglycerol, induces hyperalgesia and modulates NFkappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Interaction of PGE2 Serinol Amide with the Cyclooxygenase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) serinol amide has emerged as a molecule of interest due to its structural relationship with the products of the cyclooxygenase (COX) pathway, a cornerstone of inflammatory processes and a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of the known and potential interactions of PGE2 serinol amide with the COX pathway. While direct and extensive experimental data on its specific modulatory effects on COX-1 and COX-2 remain limited, this document synthesizes the current understanding of its biochemical context, presents relevant experimental protocols for its study, and visualizes the complex signaling and experimental workflows. This guide serves as a foundational resource for researchers investigating novel modulators of the eicosanoid system and for drug development professionals exploring new therapeutic avenues in inflammation and beyond.

Introduction: The Cyclooxygenase Pathway and Prostaglandin E2

The cyclooxygenase (COX) pathway is a critical enzymatic cascade responsible for the conversion of arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclins, and thromboxanes.[1][2] These molecules are pivotal in a myriad of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[2] The key enzymes in this pathway, COX-1 and COX-2, catalyze the initial and rate-limiting step in prostanoid synthesis.

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, such as gastric protection and maintenance of renal blood flow.[1][2]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostanoids that mediate inflammation and pain.[1][2][3]

Both isoforms convert arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). PGH2 serves as the precursor for the synthesis of various prostanoids, including PGE2, through the action of specific terminal synthases.[4][5] PGE2 is a potent pro-inflammatory mediator that contributes to vasodilation, increased vascular permeability, and potentiation of pain and fever.[6][7] It exerts its effects by binding to a family of G-protein coupled receptors designated EP1 through EP4.[7][8]

PGE2 Serinol Amide: A Stable Analog with an Indirect Connection

PGE2 serinol amide (PGE2-SA) is a synthetic, stable analog of PGE2 2-glyceryl ester.[9][10][11] The endogenous PGE2 2-glyceryl ester is formed through the metabolism of the endocannabinoid 2-arachidonylglycerol (2-AG) by COX-2.[9] Unlike arachidonic acid which leads to the canonical prostaglandins, the oxygenation of endocannabinoids by COX-2 generates a distinct class of lipid mediators.[12]

Crucially, the biological activity of PGE2 serinol amide itself has not been extensively determined.[9] Available information suggests it is a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol and, importantly, is non-hydrolyzable to produce PGE2.[13][14] This indicates that its biological effects, if any, are not mediated by its conversion to PGE2 and suggests a distinct mechanism of action from a simple prodrug. Its interaction with the COX pathway is therefore not as a direct substrate or a classic competitive inhibitor in the mold of traditional NSAIDs.

Quantitative Data

As of the latest available research, there is a notable absence of published quantitative data, such as IC50 or Ki values, detailing the direct inhibitory or modulatory effects of PGE2 serinol amide on COX-1 and COX-2 activity. The primary characterization of this molecule is as a stable analog for research purposes, with its direct biological interactions remaining an area for future investigation.[9]

For the purpose of comparison and context, the following table summarizes typical IC50 values for well-characterized NSAIDs against COX-1 and COX-2, as determined in human peripheral monocytes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Rofecoxib | >100 | 25 | >4.0 |

| SC-560 (COX-1 selective) | 0.0048 | 1.4 | 0.0034 |

| NS-398 (COX-2 selective) | 125 | 5.6 | 22 |

Data adapted from a study using human peripheral monocytes.[15]

Experimental Protocols

To facilitate further research into the interaction of PGE2 serinol amide with the cyclooxygenase pathway, this section provides detailed methodologies for key in vitro assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is designed to assess the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Principle: The assay measures the peroxidase component of COX activity. PGG2, produced from arachidonic acid by the cyclooxygenase activity, is reduced to PGH2 by the peroxidase activity. This process involves the oxidation of a probe, which generates a fluorescent signal.[16] The inhibition of this signal is proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex Red or a similar fluorogenic substrate)

-

Hemin (Cofactor)

-

Arachidonic Acid (Substrate)

-

Test compound (PGE2 serinol amide) dissolved in a suitable solvent (e.g., DMSO)

-

Selective inhibitors for control experiments (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm for resorufin (B1680543) produced from Amplex Red)[2]

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. The final concentration of DMSO in the assay should be kept low (<1%) to avoid enzyme inhibition.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

75 µL COX Assay Buffer

-

10 µL of test compound at various concentrations or vehicle control (DMSO).

-

1 µL COX Cofactor working solution.

-

1 µL COX Probe solution.

-

1 µL of either COX-1 or COX-2 enzyme.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Kinetic Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 10-20 minutes at 25°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

-

Cell-Based COX Inhibition Assay

This assay measures the inhibition of PGE2 production in a cellular context, providing insights into compound activity in a more physiologically relevant system.

Principle: Cells that express COX-1 (e.g., U937 human monocytic cells) or can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages stimulated with LPS) are treated with the test compound. The amount of PGE2 released into the cell culture medium is then quantified, typically by ELISA.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Test compound (PGE2 serinol amide)

-

Arachidonic Acid (optional, can be added to drive the reaction)

-

PGE2 ELISA Kit

-

Cell lysis buffer and protein assay kit (for normalization)

Procedure:

-

Cell Culture and Plating: Plate cells in a 24- or 48-well plate and allow them to adhere overnight.

-

COX-2 Induction (for COX-2 assay): Treat the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours) to induce COX-2 expression. For COX-1 assays, use unstimulated cells that constitutively express COX-1.

-

Compound Treatment: Remove the medium and replace it with fresh serum-free medium containing various concentrations of the test compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

-

PGE2 Production: Add arachidonic acid (e.g., 10 µM) to the medium and incubate for a short period (e.g., 15-30 minutes) to stimulate PGE2 synthesis.

-

Sample Collection: Collect the cell culture supernatant for PGE2 analysis.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[18][19]

-

Cell Viability/Protein Normalization: Assess cell viability (e.g., using an MTT assay) to rule out cytotoxicity-induced effects. Alternatively, lyse the cells and determine the total protein content in each well to normalize the PGE2 production.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value as described for the in vitro assay.

Prostaglandin E2 (PGE2) Quantification by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying PGE2 in biological samples.[18] In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., alkaline phosphatase or horseradish peroxidase conjugate) for binding to a limited number of anti-PGE2 antibody-coated wells.[19] The amount of bound enzyme conjugate is inversely proportional to the concentration of PGE2 in the sample.

Procedure (General Outline):

-

Standard Curve Preparation: Prepare a series of PGE2 standards of known concentrations.

-

Sample Incubation: Add standards and unknown samples to the wells of the antibody-coated microplate.

-

Competitive Binding: Add the enzyme-conjugated PGE2 to each well and incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate solution that reacts with the enzyme to produce a measurable colorimetric or chemiluminescent signal.[19]

-

Signal Detection: Read the absorbance or luminescence using a microplate reader.

-

Calculation: Generate a standard curve by plotting the signal versus the concentration of the PGE2 standards. Determine the concentration of PGE2 in the unknown samples by interpolating their signal values from the standard curve.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: The Cyclooxygenase (COX) pathway leading to PGE2 and the origin of PGE2 serinol amide.

Experimental Workflow

Caption: Workflow for characterizing the interaction of PGE2 serinol amide with the COX pathway.

Conclusion and Future Directions

PGE2 serinol amide represents an intriguing chemical tool for probing the less-explored branches of the cyclooxygenase pathway, particularly the metabolism of endocannabinoids by COX-2. While it is established as a stable analog of PGE2 2-glyceryl ester, its direct interaction with and potential modulation of COX-1 and COX-2 remain largely uncharacterized. The current body of evidence suggests it does not function as a simple prodrug for PGE2.

The experimental protocols and workflows detailed in this guide provide a clear roadmap for future investigations. Key research questions that need to be addressed include:

-

Does PGE2 serinol amide directly bind to the active site or an allosteric site of COX-1 or COX-2?

-

Does it modulate the oxygenation of arachidonic acid or endocannabinoids by COX-2?

-

Does it have any off-target effects on other components of the eicosanoid or endocannabinoid signaling pathways?

Answering these questions will be crucial to understanding the full biological relevance of this molecule and its potential as a pharmacological agent. For researchers in inflammation, pain, and endocannabinoid biology, the study of PGE2 serinol amide offers a unique opportunity to uncover novel regulatory mechanisms within the complex network of lipid signaling.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Cyclooxygenase-2 and synthesis of PGE2 in human bronchial smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. scbt.com [scbt.com]

- 11. Prostaglandin E2 serinol amide - Labchem Catalog [labchem.com.my]

- 12. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. amsbio.com [amsbio.com]

- 15. pedworld.ch [pedworld.ch]

- 16. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

- 17. mdpi.com [mdpi.com]

- 18. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]

Prostaglandin E2 Serinol Amide: A Stable and Biologically Active Analog of PGE2 Glyceryl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its therapeutic potential is often hampered by its chemical instability and rapid metabolic degradation. This has spurred the development of more stable analogs. Among these, Prostaglandin E2 glyceryl ester (PGE2-G), an endogenous metabolite of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), has garnered interest. However, PGE2-G itself is susceptible to rapid hydrolysis. Prostaglandin E2 serinol amide (PGE2-SA) has emerged as a chemically stable analog of PGE2-G, offering a valuable tool to investigate the biological roles of this class of molecules without the confounding effects of rapid degradation. This technical guide provides a comprehensive overview of PGE2 serinol amide, focusing on its stability, biological activity, and the experimental methodologies used for its characterization, in direct comparison to PGE2 glyceryl ester.

Chemical Stability

A key advantage of this compound (PGE2-SA) is its enhanced stability compared to Prostaglandin E2 glyceryl ester (PGE2-G). PGE2-SA is described as a non-hydrolyzable analog, conferring a significantly longer shelf-life and stability in biological media.[1][2] In contrast, PGE2-G is rapidly metabolized, particularly in plasma.

Table 1: Comparative Stability of PGE2 Analogs

| Compound | Matrix | Half-life (t½) | Reference |

| PGE2 Glyceryl Ester (PGE2-G) | Rat Plasma | 14 seconds | [3] |

| Human Plasma | > 10 minutes | [3] | |

| Human Whole Blood | ~7 minutes | [3] | |

| PGE2 Serinol Amide (PGE2-SA) | Not specified (shelf stability) | ≥ 2 years | [4] |

| Biological Media | Data not available (described as "non-hydrolyzable") | [1][2] | |

| Prostaglandin E2 (PGE2) | Human Plasma | ~9 minutes | [5] |

Biological Activity and Receptor Engagement

Both PGE2-G and its stable analog, PGE2-SA, exhibit distinct biological activities, particularly in their ability to mobilize intracellular calcium. This activity appears to be independent of the classical prostanoid EP receptors, suggesting the involvement of a novel signaling pathway.

Receptor Binding Affinity

Table 2: Receptor Binding Affinity of PGE2 Analogs

| Compound | Receptor | Cell Line | Binding Affinity (Ki or IC50) | Reference |

| PGE2 Glyceryl Ester (PGE2-G) | EP1 | HEK293 | Two orders of magnitude lower than PGE2 | [7] |

| EP3 | HEK293 | Two orders of magnitude lower than PGE2 | [7] | |

| EP2, EP4, DP, FP, IP, TP | HEK293 | No appreciable binding | [7] | |

| PGE2 Serinol Amide (PGE2-SA) | EP1-4 | Not Reported | Data not available | |

| Prostaglandin E2 (PGE2) | EP1 | HEK293 | ~10-20 nM (Ki) | [8] |

| EP2 | CHO | Data available | [9] | |

| EP3 | HEK293 | Higher affinity than EP1/EP2 | [10] | |

| EP4 | CHO | Higher affinity than EP1/EP2 | [10] |

Downstream Signaling: Calcium Mobilization

A hallmark of PGE2-G and PGE2-SA activity is the induction of intracellular calcium mobilization in various cell types, a response not typically associated with PGE2 in cells lacking EP1 or EP3 receptors.[7]

Table 3: Potency of PGE2 Analogs in Calcium Mobilization Assays

| Compound | Cell Line | EC50 | Reference |

| PGE2 Glyceryl Ester (PGE2-G) | RAW 264.7 | 0.8 pM | [11] |

| H1819 | 0.7 pM | [11] | |

| PGE2 Serinol Amide (PGE2-SA) | RAW 264.7 | Similar to PGE2-G | [12] |

| H1819 | Similar to PGE2-G | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

PGE2 Signaling Pathways

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor couples to different intracellular signaling cascades.

References

- 1. amsbio.com [amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Solid-Phase Assays of Receptor-Binding Specificity | Springer Nature Experiments [experiments.springernature.com]

- 9. uh-ir.tdl.org [uh-ir.tdl.org]

- 10. researchgate.net [researchgate.net]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Downstream Signaling Pathways of PGE2 Serinol Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) serinol amide is a stable, synthetic analog of PGE2 2-glyceryl ester, an endogenous metabolite of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] While structurally related to the well-characterized pro-inflammatory and immunomodulatory lipid mediator PGE2, emerging evidence indicates that PGE2 serinol amide activates a distinct downstream signaling cascade. This technical guide provides an in-depth overview of the core signaling pathways of PGE2 serinol amide, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Signaling Pathway: Gq-Mediated Calcium Mobilization

Current research strongly indicates that PGE2 serinol amide primarily functions by activating a G protein-coupled receptor (GPCR) linked to the Gq alpha subunit. This activation initiates a signaling cascade that results in the mobilization of intracellular calcium.[3][4] Notably, studies suggest that these effects are independent of the canonical prostanoid EP receptors that mediate the effects of PGE2, pointing towards the engagement of a novel or orphan GPCR.[3]

The activation of the Gq pathway by PGE2 serinol amide proceeds through the following key steps:

-

Receptor Binding and Gq Activation: PGE2 serinol amide binds to a putative GPCR, inducing a conformational change that activates the associated heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][4]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[3][4]

-

Downstream Effector Phosphorylation: Activated PKC phosphorylates a variety of downstream target proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4]

This signaling cascade is pivotal in mediating the cellular responses to PGE2 serinol amide.

Visual Representation of the Gq-Mediated Pathway

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of PGE2 serinol amide and the related compound, PGE2-glyceryl ester (PGE2-G).

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| PGE2-G | Calcium Mobilization | RAW264.7 | EC50 | 1.0 pM (SEM = 0.1 pM, n = 8) | [4] |

| PGE2 Serinol Amide | Calcium Mobilization | H1819 | Concentration Range for Response | 0.1 pM to 1 µM | [3] |

| PGE2 Serinol Amide | Calcium Mobilization | RAW 264.7 | Concentration Range for Response | 0.1 pM to 100 nM | [3] |

Note: Specific binding affinity (Kd) data for PGE2 serinol amide to its putative receptor is not currently available in the scientific literature.

Contrasting Pathway: PGE2 Signaling via EP Receptors

For comparative purposes, it is important to understand the well-established signaling pathways of PGE2, which primarily acts through four EP receptor subtypes (EP1-4) with distinct G-protein coupling.

-

EP1 Receptor (Gq-coupled): Similar to PGE2 serinol amide, activation of EP1 by PGE2 leads to Gq activation, PLC stimulation, and an increase in intracellular calcium.[5][6]

-